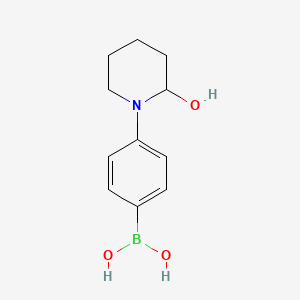
(4-(2-Hydroxypiperidin-1-yl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(2-Hydroxypiperidin-1-yl)phenyl)boronic acid: is an organic compound with the molecular formula C11H16BNO3 It is a boronic acid derivative that features a phenyl ring substituted with a hydroxypiperidinyl group and a boronic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(2-Hydroxypiperidin-1-yl)phenyl)boronic acid typically involves the reaction of 4-bromo-2-hydroxypiperidine with phenylboronic acid under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3) in an aqueous or alcoholic solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) for several hours .
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: (4-(2-Hydroxypiperidin-1-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or quinones.
Reduction: The compound can be reduced to form boronic esters or alcohols.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or sodium periodate (NaIO4) are commonly used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Phenols, quinones.
Reduction: Boronic esters, alcohols.
Substitution: Biaryl compounds, which are valuable intermediates in organic synthesis.
Scientific Research Applications
Chemistry: (4-(2-Hydroxypiperidin-1-yl)phenyl)boronic acid is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions. It is also employed in the synthesis of complex molecules and natural products .
Biology: In biological research, this compound is used to develop boron-containing drugs and probes. Boronic acids are known to interact with biological molecules, such as enzymes and receptors, making them useful in drug discovery and development .
Medicine: Boronic acids can inhibit proteases and other enzymes, making them valuable in therapeutic development .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and sensors. Its ability to form stable complexes with diols and other functional groups makes it useful in material science .
Mechanism of Action
The mechanism of action of (4-(2-Hydroxypiperidin-1-yl)phenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols, hydroxyl groups, and other nucleophiles. In biological systems, the compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. The molecular pathways involved depend on the specific target and application .
Comparison with Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group.
4-(Trifluoromethyl)phenylboronic acid: A boronic acid with a trifluoromethyl group, offering different electronic properties.
4-Methoxyphenylboronic acid: A boronic acid with a methoxy group, providing different reactivity and solubility.
Uniqueness: (4-(2-Hydroxypiperidin-1-yl)phenyl)boronic acid is unique due to the presence of the hydroxypiperidinyl group, which imparts additional functionality and reactivity. This makes it a versatile compound for various applications in synthesis, biology, and materials science .
Properties
Molecular Formula |
C11H16BNO3 |
|---|---|
Molecular Weight |
221.06 g/mol |
IUPAC Name |
[4-(2-hydroxypiperidin-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C11H16BNO3/c14-11-3-1-2-8-13(11)10-6-4-9(5-7-10)12(15)16/h4-7,11,14-16H,1-3,8H2 |
InChI Key |
NHJIUDVJGHEKQC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)N2CCCCC2O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















